![molecular formula C12H12ClFO B15178138 (2E)-2-[chloro-(4-fluorophenyl)methylidene]pentanal CAS No. 83706-47-2](/img/structure/B15178138.png)
(2E)-2-[chloro-(4-fluorophenyl)methylidene]pentanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-[chloro-(4-fluorophenyl)methylidene]pentanal is an organic compound characterized by the presence of a chloro and fluorophenyl group attached to a pentanal backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[chloro-(4-fluorophenyl)methylidene]pentanal typically involves the reaction of 4-fluorobenzaldehyde with chloroacetaldehyde under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-[chloro-(4-fluorophenyl)methylidene]pentanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Aplicaciones Científicas De Investigación
(2E)-2-[chloro-(4-fluorophenyl)methylidene]pentanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2E)-2-[chloro-(4-fluorophenyl)methylidene]pentanal involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The pathways involved include the inhibition of enzyme activity and the disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-fluorophenol
- 4-Chloro-2-fluorobenzenemethanol
- 2-Fluorophenol
Uniqueness
(2E)-2-[chloro-(4-fluorophenyl)methylidene]pentanal is unique due to its specific combination of chloro and fluorophenyl groups attached to a pentanal backbone. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
83706-47-2 |
|---|---|
Fórmula molecular |
C12H12ClFO |
Peso molecular |
226.67 g/mol |
Nombre IUPAC |
(2E)-2-[chloro-(4-fluorophenyl)methylidene]pentanal |
InChI |
InChI=1S/C12H12ClFO/c1-2-3-10(8-15)12(13)9-4-6-11(14)7-5-9/h4-8H,2-3H2,1H3/b12-10+ |
Clave InChI |
YTOXIGMVFIBCBQ-ZRDIBKRKSA-N |
SMILES isomérico |
CCC/C(=C(/C1=CC=C(C=C1)F)\Cl)/C=O |
SMILES canónico |
CCCC(=C(C1=CC=C(C=C1)F)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Sodium, bicyclo[2.2.1]hept-1-yl-](/img/structure/B15178080.png)
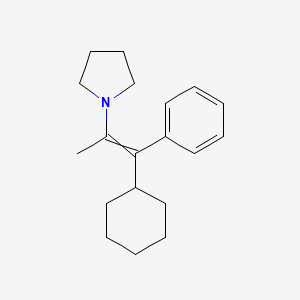

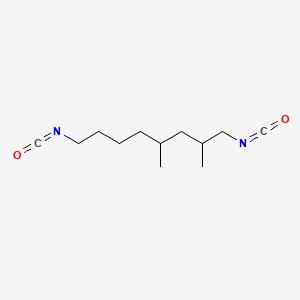
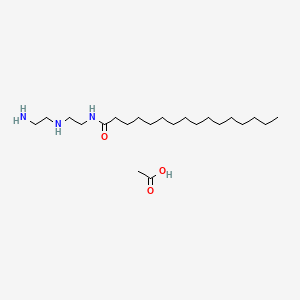
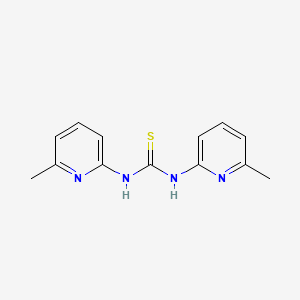
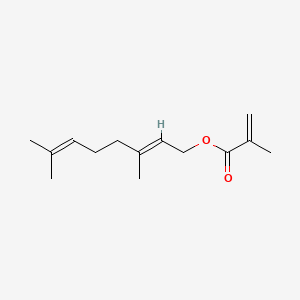

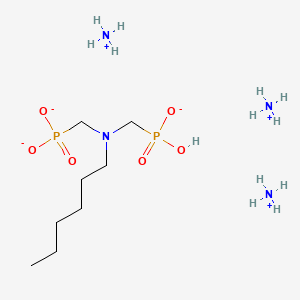
![[(2S)-2,3-dihydroxypropyl] pentanoate](/img/structure/B15178158.png)
![2-Methoxy-2,6,6,9-tetramethylbicyclo[3.3.1]nonane](/img/structure/B15178160.png)
